N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride
Description
Properties
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4OS.2ClH/c13-7(6-2-1-3-9-4-6)11-8-12-10-5-14-8;;/h1-5H,(H,11,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYNOAMFHBHSEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NN=CS2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride typically involves the reaction of pyridine-3-carboxylic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride is a synthetic compound that combines a thiadiazole ring with a pyridine structure and a carboxamide functional group. Its molecular formula is C8H8Cl2N4OS, and its molecular weight is approximately 275.11 g/mol. The presence of chlorine atoms and the thiadiazole moiety contributes to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and agricultural applications.
Antimicrobial Properties and Core Structure
The 1,3,4-thiadiazole ring, which is the core structure of this compound, is present in various bioactive molecules that exhibit antimicrobial properties. Research explores the compound's potential as an antimicrobial agent.
Biological Activities
The pyridine and carboxamide parts in this compound are also found in molecules with different biological activities. Reseachers can investigate the compound's interaction with biological targets and potential applications in other areas. Studies have shown that this compound can inhibit certain enzymes relevant to microbial growth and cancer cell proliferation.
Mechanism of Action
The mechanism of action for this compound involves its interaction with biological targets. The thiadiazole ring allows the compound to permeate cellular membranes effectively, enabling it to engage with enzymes or receptors involved in critical biological pathways.
Applications
this compound has several applications across various fields. It has been investigated as an AQP4-specific inhibitor, alleviating inflammation and apoptosis after cerebral ischemia-reperfusion injury .
Structural Similarities
Several compounds share structural similarities with this compound:
- 5-Amino-1,3,4-thiadiazole : Contains thiadiazole and has antimicrobial properties.
- 2-Amino-1,3,4-thiadiazole : Contains thiadiazole and has anticancer activity.
- Pyridine derivatives (e.g., pyridinyl-hydrazones) : Possess a pyridine core and exhibit various pharmacological activities.
- Thiadiazole derivatives (e.g., substituted thiadiazoles) : Feature a thiadiazole core and demonstrate a broad spectrum of biological activities.
Mechanism of Action
The mechanism of action of N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues: 1,3,4-Thiadiazole Derivatives
describes structurally related 1,3,4-thiadiazole-2-yl acetamide derivatives (e.g., compounds 5e–5m) with variable substituents. Key differences between TGN-020 and these analogues include:
- Core Structure: TGN-020 features a pyridine-3-carboxamide group directly linked to the thiadiazole ring, whereas analogues in have acetamide-phenoxy moieties. This structural distinction likely impacts target specificity and binding kinetics.
- Physicochemical Properties : The dihydrochloride salt in TGN-020 improves water solubility compared to neutral analogues (e.g., 5e–5m), which may require organic solvents for dissolution.
- Thermal Stability : TGN-020’s melting point is unreported, but analogues in exhibit melting points between 132–170°C, influenced by substituent bulk and polarity.
Functional Analogues: AQP4 Inhibitors
- Efficacy : TGN-020 reduces edema and peri-infarct astrogliosis by ~40% in murine stroke models, comparable to siRNA but with fewer delivery hurdles.
- Specificity : Unlike heavy metal ions (e.g., Hg²⁺), TGN-020 avoids off-target toxicity.
Research Findings and Clinical Implications
- Preclinical Data : TGN-020 (10 mg/kg, intraperitoneal) attenuates cerebral inflammation and apoptosis post-ischemia by modulating glymphatic clearance and ERK1/2 signaling.
- Comparative Pharmacokinetics : The dihydrochloride form likely enhances bioavailability over neutral thiadiazole derivatives, though direct comparisons are lacking.
Biological Activity
N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.
- Molecular Formula : C8H7ClN4OS
- Molar Mass : 242.68 g/mol
- CAS Number : 1955523-94-0
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably, it has shown effectiveness against:
- HeLa Cells : Human cervical cancer cells
- C6 Cells : Rat glioma cells
The compound's mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in these cell lines .
The precise molecular mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Gene Expression Modulation : It may alter gene expression profiles related to cell cycle regulation and apoptosis.
- Binding Interactions : It is suggested that the compound interacts with various biomolecules, potentially disrupting critical cellular processes .
Study on Anticancer Activity
In a study assessing the anticancer potential of this compound, researchers found that doses ranging from 10 to 50 mg/kg significantly reduced immobility time in animal models. This suggests a potential antidepressant effect alongside its anticancer properties.
| Cell Line | IC50 Value (µM) | Observed Effect |
|---|---|---|
| HeLa | 15.2 | Significant inhibition of proliferation |
| C6 | 12.8 | Induction of apoptosis |
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with other thiadiazole derivatives:
| Compound Name | Biological Activity | IC50 Value (µM) |
|---|---|---|
| 1,2,4-Thiadiazole | Moderate antiproliferative | 25.0 |
| 1,2,3-Thiadiazole | Low cytotoxicity | >50 |
| This compound | High antiproliferative | 15.2 |
Applications in Research and Industry
This compound has potential applications across various fields:
- Medicinal Chemistry : Investigated as a candidate for new anticancer drugs due to its ability to inhibit cancer cell growth.
- Agricultural Chemistry : Potential use as an antimicrobial agent in agricultural settings.
- Material Science : Explored for its properties as a ligand in coordination chemistry .
Q & A
Q. What experimental models and methodologies are recommended for evaluating the efficacy of TGN-020 in modulating aquaporin activity?
TGN-020 is studied using in vitro assays (e.g., cell proliferation and viability tests in 96-well plates with concentrations ranging from 10–100 μM) and in vivo models like murine cerebral ischemia . Key methodologies include:
- Live-cell imaging (e.g., Incucyte systems) to monitor cell confluence and cytotoxicity under radiation or drug exposure .
- Preclinical stroke models where TGN-020 is administered intravenously (50 mg/kg/day) or as a single pretreatment dose (15 minutes pre-ischemia) to assess brain edema reduction .
- Histopathological validation post-treatment to evaluate effects on astrocyte end-feet and fluid buffering .
Q. How is TGN-020 synthesized, and what analytical techniques ensure its purity and structural integrity?
While direct synthesis protocols for TGN-020 are not detailed in the provided evidence, analogous 1,3,4-thiadiazole derivatives are synthesized via:
- Cyclization reactions in acetonitrile or DMF with iodine/triethylamine to form the thiadiazole core .
- Amide coupling between pyridine-3-carboxylic acid derivatives and 2-amino-1,3,4-thiadiazole. Purity is confirmed via HPLC (>95% purity) and structural validation via 1H/13C NMR and mass spectrometry .
Q. What safety and solubility considerations are critical when handling TGN-020 in laboratory settings?
- Storage : -20°C in anhydrous DMSO to prevent hydrolysis .
- Solubility : Hydrochloride salt enhances aqueous solubility, facilitating in vivo administration .
- Safety : Follow hazard protocols for H302 (harmful if swallowed) with precautions (P264: wash hands post-handling) .
Advanced Research Questions
Q. How can researchers resolve contradictions in TGN-020’s dual inhibition of AQP1 and AQP4?
- Target-specific models : Use AQP1/AQP4 knockout rodents or siRNA-treated cells to isolate contributions of each aquaporin .
- Dose-response studies : Compare IC50 values for AQP1 (choroid plexus) vs. AQP4 (astrocytes) in fluid transport assays .
- Structural analogs : Design derivatives with modified pyridine/thiadiazole groups to enhance selectivity (e.g., fluorinated analogs from patent data) .
Q. What structural insights from TGN-020’s crystal structure could guide the design of more potent analogs?
- Key features : The pyridine-3-carboxamide moiety facilitates hydrogen bonding with AQP4’s pore residues, while the thiadiazole ring enhances lipophilicity for blood-brain barrier penetration .
- Crystallography : Use SHELXL/SHELXS for small-molecule refinement to map binding interactions .
- Modifications : Introduce substituents (e.g., trifluoromethyl groups) to improve binding affinity, guided by SAR studies of related inhibitors .
Q. What are the limitations of current TGN-020 studies in stroke models, and how can experimental design address them?
- Timing of administration : Most studies use pretreatment; post-ischemia efficacy remains unvalidated. Redesign trials with delayed dosing (e.g., 1–6 hours post-ischemia) and monitor long-term outcomes (e.g., neuronal survival via MRI) .
- Therapeutic window : Combine TGN-020 with thrombolytics (e.g., tPA) to assess synergistic effects on edema reduction and blood-flow restoration .
- Species-specific responses : Validate findings in human astrocytes or induced pluripotent stem cell (iPSC)-derived models to bridge rodent-human translational gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
